molecular formula C22H16N4OS B2881948 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1170399-99-1

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Cat. No. B2881948
CAS RN: 1170399-99-1
M. Wt: 384.46
InChI Key: SSGKVPKCAOHQFO-UHFFFAOYSA-N
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Description

The compound “N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a pyrazole, and a naphthamide . These groups are common in many pharmaceuticals and dyes, suggesting that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and pyrazole rings would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of thiazolyl pyrazoline derivatives and related compounds. For example, Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, demonstrating their antimicrobial and antiproliferative activities. These compounds were synthesized through reactions of 4,5-dihydro-1H-pyrazoles with substituted phenacyl bromide and various α-halo-compounds, showing notable biological properties (Mansour et al., 2020).

Biological Activities and Therapeutic Applications

The biological activities of compounds structurally related to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide, particularly their antimicrobial, anticancer, and enzyme inhibition properties, have been a significant area of study:

  • Antimicrobial Activity : Palkar et al. (2017) reported on the design, synthesis, and antibacterial evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. Certain compounds showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).

  • Anticancer Activity : Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities of certain compounds, indicating their potential as anticancer agents (Gomha et al., 2016).

  • Enzyme Inhibition : The design, in silico study, synthesis, and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity were explored by Unnisa et al. (2022). These derivatives showed potent activity, suggesting their application in treating obesity by inhibiting pancreatic lipase (Unnisa et al., 2022).

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-14-12-20(26(25-14)22-23-18-8-4-5-9-19(18)28-22)24-21(27)17-11-10-15-6-2-3-7-16(15)13-17/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGKVPKCAOHQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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